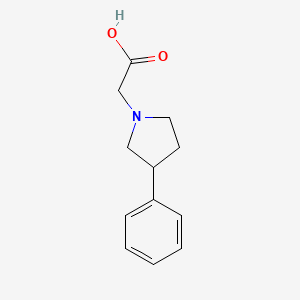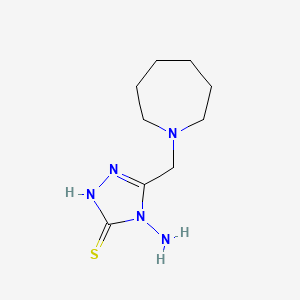
(3-Phenylpyrrolidin-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Phenylpyrrolidin-1-yl)acetic acid , also known as PPAA , is a chemical compound with a five-membered pyrrolidine ring substituted by a phenyl group and an acetic acid moiety. It falls within the class of nitrogen heterocycles and has garnered interest in medicinal chemistry due to its potential biological activities .
Synthesis Analysis
The synthesis of PPAA can be achieved through various routes. One common approach involves constructing the pyrrolidine ring from different cyclic or acyclic precursors. Alternatively, functionalization of preformed pyrrolidine rings, such as proline derivatives, can also yield PPAA. Detailed reaction conditions and synthetic strategies are essential for efficient production .
Molecular Structure Analysis
PPAA’s molecular structure consists of a pyrrolidine ring (a five-membered nitrogen-containing ring) with a phenyl group attached at one position and an acetic acid group at another. The non-planarity of the pyrrolidine ring contributes to its three-dimensional coverage, which impacts its biological activity .
Chemical Reactions Analysis
PPAA may undergo various chemical reactions, including esterification, amidation, and substitution reactions. These reactions can modify its functional groups, leading to derivatives with altered properties. Investigating the reactivity of PPAA is crucial for understanding its behavior in different contexts .
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis of Derivatives : A study developed a new synthetic approach to derivatives of this compound, including [(R)-phenotropil], using enantioselective reactions catalyzed by Ni(II) complexes (Reznikov, Golovin, & Klimochkin, 2013).
Application in Electrochromic Devices : The copolymer of derivatives of (3-Phenylpyrrolidin-1-yl)acetic acid has been used in electrochromic devices, demonstrating color change properties and good optical memory (Bingöl, Camurlu, & Toppare, 2006).
Anticonvulsant and Nootropic Activity : Certain derivatives have shown significant anticonvulsant and nootropic activities, with potential applications in medicinal chemistry (Zhmurenko et al., 2019).
Angiotensin-Converting Enzyme Inhibition : Some derivatives have been synthesized and evaluated for their angiotensin-converting enzyme (ACE) inhibitory activities, relevant in cardiovascular research (Yanagisawa et al., 1988).
Aldose Reductase Inhibitor Studies : Compounds like (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, related to (3-Phenylpyrrolidin-1-yl)acetic acid, have been found to be potent inhibitors of aldose reductase with implications in diabetes treatment (Kučerová-Chlupáčová et al., 2020).
Selective RORγt Inverse Agonists : Phenyl (3-Phenylpyrrolidin-3-yl)sulfone series, discovered as RORγt inverse agonists, have potential therapeutic applications, particularly in immunology (Duan et al., 2019).
DNA Hybridization Electrochemical Sensor : Poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester), a derivative, was used in DNA hybridization electrochemical sensors for biological recognition (Cha et al., 2003).
Wirkmechanismus
Target of Action
It is known that the compound contains an indole nucleus and a pyrrolidine ring , both of which are found in many bioactive compounds. These structures can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Compounds containing indole and pyrrolidine structures are known to interact with their targets in a variety of ways, leading to diverse biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Similarly, pyrrolidine derivatives have been reported to have a wide range of biological activities .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in drug molecules, such as nitrogen in the pyrrolidine ring, is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds containing indole and pyrrolidine structures are known to have a broad spectrum of biological activities, indicating that they can have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-Phenylpyrrolidin-1-yl)acetic acid. For instance, the pH level can affect the biosynthesis of related compounds . Additionally, the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-phenylpyrrolidin-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)9-13-7-6-11(8-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXOIDBFMZDERH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-Phenylvinyl)-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603715.png)
![6-(1-Phenoxyethyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603718.png)
![4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B603719.png)
![N-{[6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine](/img/structure/B603720.png)
![N,N-diethyl-N-{[6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine](/img/structure/B603724.png)
![3-(1-Azepanylmethyl)-6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603726.png)

![3-(1-Azepanylmethyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603729.png)
![3-(1-Azepanylmethyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603730.png)
![3-(1-Azepanylmethyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603732.png)
![3-(1-Azepanylmethyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603733.png)
![3-(1-Azepanylmethyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603734.png)
![3-(1-Azepanylmethyl)-6-[(2,6-dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603735.png)
![3-(1-Azepanylmethyl)-6-[1,1'-biphenyl]-4-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603737.png)